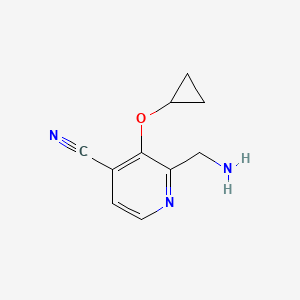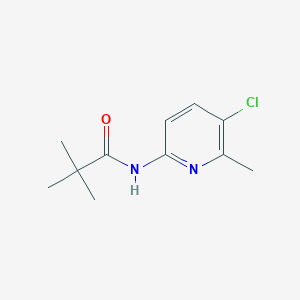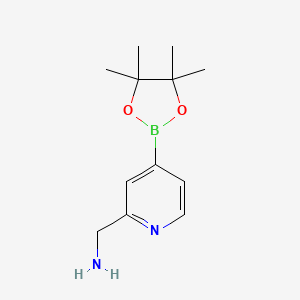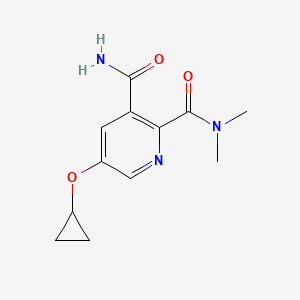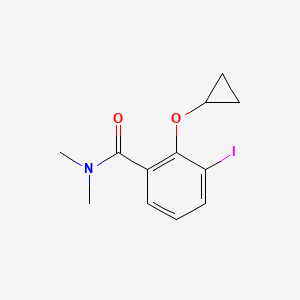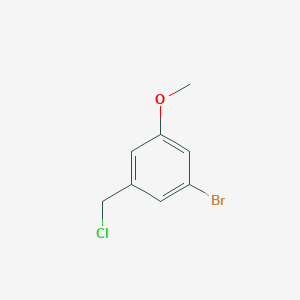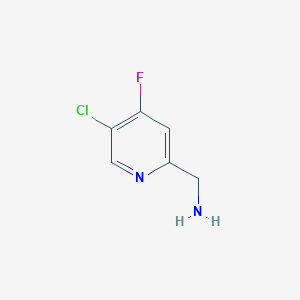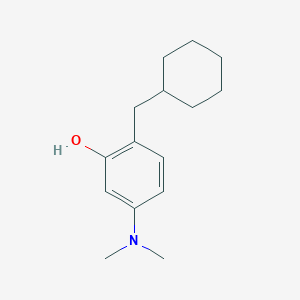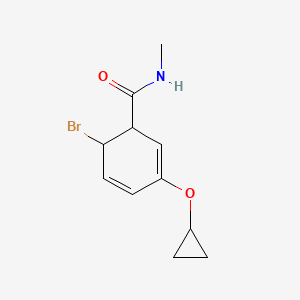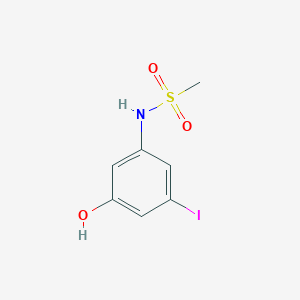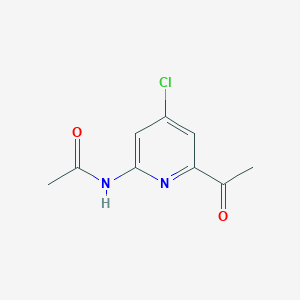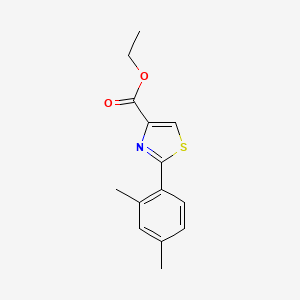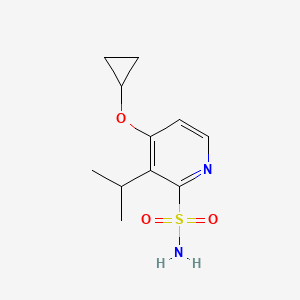
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide is a compound with the molecular formula C11H16N2O3S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (SO2NH2) attached to a pyridine ring. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with isopropyl and cyclopropoxy groups.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine.
Reaction Conditions: The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds: Examples include sulfanilamide, sulfamethoxazole, and sulfadiazine.
Eigenschaften
Molekularformel |
C11H16N2O3S |
|---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)10-9(16-8-3-4-8)5-6-13-11(10)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI-Schlüssel |
LCNBSFNTOCUUCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CN=C1S(=O)(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


